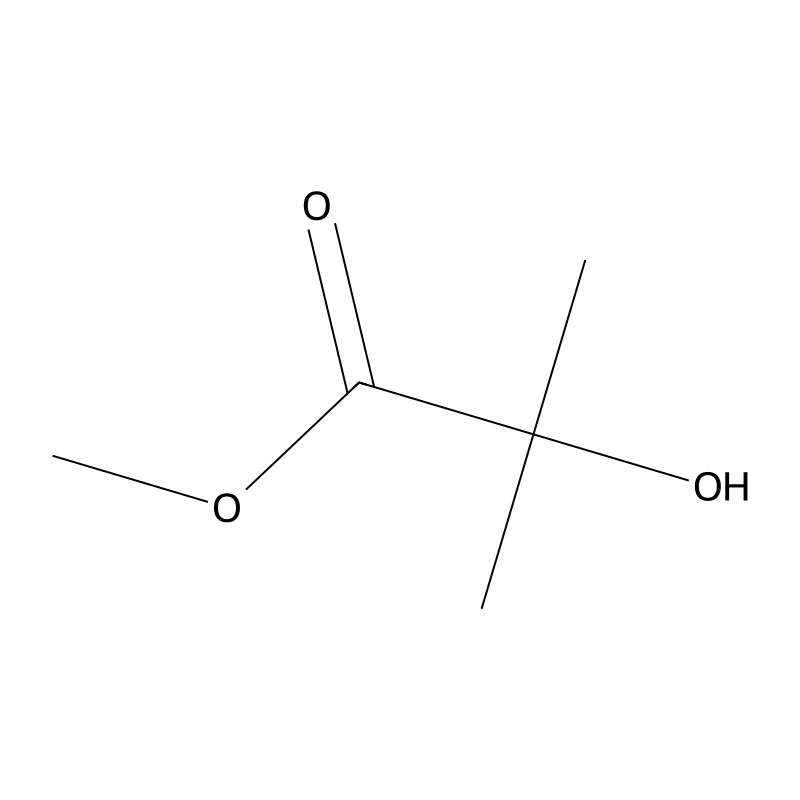Methyl 2-hydroxyisobutyrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Photoresist Thinner in Semiconductor Manufacturing
Specific Scientific Field
Chemical Engineering: and
Summary
- PR thinner serves two key purposes: edge bead removal (EBR), which eliminates PR residues from the edges and back side of the wafer, and the rework process, which facilitates wafer reutilization .
Experimental Procedures
Solid Acid Catalysts from Plastic
Results
- The catalytic performance of SPVC_120 surpasses that of commercial ion-exchange resins like Amberlyst-15 and Nafion NR50, which are representative solid acid catalysts for esterification .
Microbial Stereoselective Oxidation
Specific Scientific Field
Microbiology: and
Summary
Methyl 2-hydroxyisobutyrate, also referred to as methyl α-hydroxyisobutyrate, is a colorless liquid with a fruity odor. It is classified as an ester derived from 2-hydroxyisobutyric acid and methanol. This compound has gained attention due to its utility in the synthesis of pharmaceuticals and agricultural chemicals, as well as its role in various biochemical processes .
Currently, there is no scientific research readily available on the specific mechanism of action of MHiB in biological systems.
MHiB is classified as a dangerous good for transport, suggesting potential health hazards []. However, specific data on its toxicity, flammability, or reactivity is limited in publicly available sources.
Future Research Directions
While MHiB's current use is primarily industrial, some studies suggest its potential in other areas:
- Biofuel Production: MHiB might serve as a precursor for the production of biofuels like isobutyric acid, a potential renewable fuel source [].
- Biomedical Research: Limited studies suggest MHiB's role in modulating specific enzymes and cellular processes []. More research is needed to understand its potential applications.
Key Reactions:- Esterification: Reaction with alcohols to form esters.
- Hydrolysis: Breakdown into the corresponding acid and alcohol when exposed to water or under acidic conditions.
Methyl 2-hydroxyisobutyrate exhibits several biological activities that make it significant in research and industry. It has been studied for its potential effects on muscle metabolism and recovery, particularly in sports nutrition. Some studies suggest it may enhance exercise performance by influencing energy metabolism pathways . Additionally, it has been investigated for its antimicrobial properties .
Several methods exist for synthesizing methyl 2-hydroxyisobutyrate:
- Self-Catalyzed Esterification: This method involves the direct reaction of 2-hydroxyisobutyric acid with methanol, where the acid catalyzes its own esterification process .
- Conventional Esterification: Utilizing acid catalysts such as sulfuric acid or ion exchange resins to promote the reaction between 2-hydroxyisobutyric acid and methanol or other alcohols .
- Transesterification: Involves the exchange of alcohols in the presence of catalysts to produce methyl 2-hydroxyisobutyrate from other esters.
Methyl 2-hydroxyisobutyrate finds applications across various fields:
- Pharmaceuticals: Used as an intermediate in drug synthesis.
- Agricultural Chemicals: Serves as a building block for agrochemicals.
- Industrial Solvents: Employed in formulations due to its solvent properties.
- Flavoring Agents: Its fruity aroma makes it suitable for use in food products.
Methyl 2-hydroxyisobutyrate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl lactate | C4H8O3 | Used primarily as a solvent and flavoring agent |
| Ethyl 2-hydroxyisobutyrate | C6H12O3 | Similar structure but differs in alkyl group |
| Methyl α-hydroxybutyrate | C5H10O3 | Isomeric form with slightly different properties |
| Methyl 3-hydroxybutanoate | C5H10O3 | Different position of hydroxyl group |
Notable Distinctions:- Methyl 2-hydroxyisobutyrate has unique properties that make it particularly suitable for applications in muscle metabolism enhancement compared to other similar compounds.
- Its self-catalyzed synthesis method distinguishes it from many esters that rely on external catalysts.
Physical Description
XLogP3
Boiling Point
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (12.39%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive
Other CAS
Wikipedia
General Manufacturing Information
Propanoic acid, 2-hydroxy-2-methyl-, methyl ester: ACTIVE







